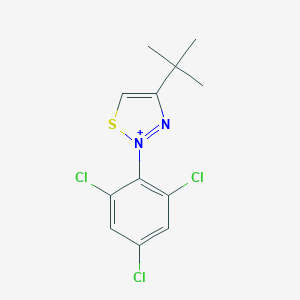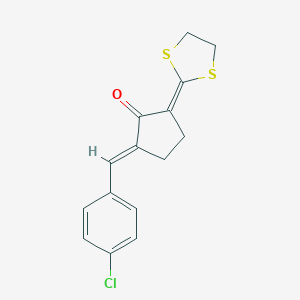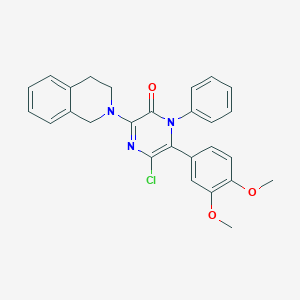
4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It is a thiadiazolium salt that has been synthesized using specific methods and has shown promising results in experimental studies.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium is not fully understood. However, it is believed to exert its effects by interfering with the normal functioning of certain enzymes or proteins in the target organism. For example, in bacteria, it may inhibit the activity of enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium depend on the target organism and the concentration of the compound. In bacteria, it may cause cell lysis or growth inhibition. In cancer cells, it may induce cell death or reduce tumor growth. In insects, it may cause paralysis or death. In plants, it may inhibit growth or induce wilting.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium in lab experiments include its high potency, low toxicity, and ease of synthesis. It can be used at low concentrations, and its effects can be easily monitored using various assays. However, its limitations include its limited solubility in water and its potential to interact with other compounds in the experimental system.
Orientations Futures
There are several future directions for research on 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium. These include:
1. Investigating its potential as a novel antibacterial or antifungal agent.
2. Exploring its mechanism of action in cancer cells and its potential as an anticancer drug.
3. Studying its effects on different insect species and its potential as an insecticide.
4. Testing its herbicidal activity on different plant species and its potential as a herbicide.
5. Investigating its potential as a catalyst or dye in material science.
Conclusion:
In conclusion, 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium is a chemical compound that has shown promising results in scientific research. Its synthesis method is straightforward, and it has potential applications in various fields such as medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it may exert its effects by interfering with the normal functioning of certain enzymes or proteins in the target organism. Further research is needed to fully understand its potential and limitations in different applications.
Méthodes De Synthèse
The synthesis method of 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium involves the reaction of 2,4,6-trichlorophenyl isothiocyanate with tert-butylamine in the presence of a solvent. The reaction proceeds under mild conditions, and the product is obtained in high yield. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, it has been tested for its insecticidal and herbicidal activities. In material science, it has been explored for its potential use as a dye and a catalyst.
Propriétés
Formule moléculaire |
C12H12Cl3N2S+ |
|---|---|
Poids moléculaire |
322.7 g/mol |
Nom IUPAC |
4-tert-butyl-2-(2,4,6-trichlorophenyl)thiadiazol-2-ium |
InChI |
InChI=1S/C12H12Cl3N2S/c1-12(2,3)10-6-18-17(16-10)11-8(14)4-7(13)5-9(11)15/h4-6H,1-3H3/q+1 |
Clé InChI |
JUXOEJDDFWFREB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CS[N+](=N1)C2=C(C=C(C=C2Cl)Cl)Cl |
SMILES canonique |
CC(C)(C)C1=CS[N+](=N1)C2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)

![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)

![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290123.png)
![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
![Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290129.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)